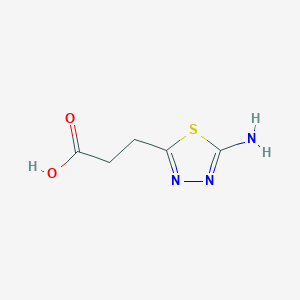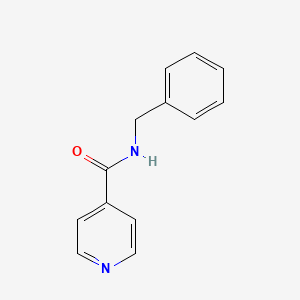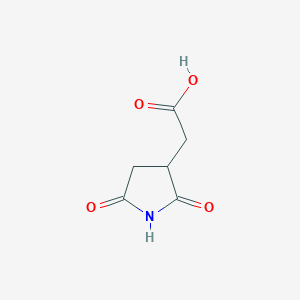
3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid” is a compound with the molecular formula C5H7N3O2S . It is also known by other names such as “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-propionic acid” and has a PubChem CID of 581815 . The compound has a molecular weight of 173.20 g/mol .
Molecular Structure Analysis
The compound has a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The InChI string for the compound is InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.20 g/mol and a computed XLogP3-AA of -0.2 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 and a topological polar surface area of 117 Ų .
Applications De Recherche Scientifique
Heterocyclic Compound Significance
3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid belongs to the class of heterocyclic compounds, which are crucial in medicinal chemistry due to their pharmacological significance. These compounds, including 1,3,4-thiadiazole derivatives, have been recognized for their wide range of biological activities. Research highlights the importance of the 1,3,4-thiadiazole nucleus for its pharmacological potential, contributing to various therapeutic areas such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities, and more. The toxophoric N2C2S moiety present in these derivatives is believed to be responsible for their extensive pharmacological activities (P. Mishra, A. Singh, R. Tripathi, & A. Giri, 2015).
Pharmacological Potential of 1,3,4-thiadiazole Derivatives
The 1,3,4-thiadiazole derivatives are acknowledged for their diverse pharmacological properties. They are considered pharmacophore scaffolds due to their chemical versatility and potential for modification, which has identified them as promising candidates for developing new drugs. These derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The combination of the 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles has led to a synergistic effect in many cases, emphasizing the importance of these scaffolds in medicinal chemistry and drug discovery (M. Lelyukh, 2019).
Synthesis and Biological Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied, highlighting the importance of these heterocyclic compounds in pharmaceutical research. The variety of synthetic methods for thiadiazolines showcases the interest in exploring their pharmaceutical significance, particularly their activity against different fungal and bacterial strains. This underscores the ongoing efforts to develop new compounds with enhanced biological activities based on the 1,3,4-thiadiazole scaffold (M. Yusuf & P. Jain, 2014).
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZBJXCDVCSSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342440 |
Source


|
| Record name | 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |
CAS RN |
66030-27-1 |
Source


|
| Record name | 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)
![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)


![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)


